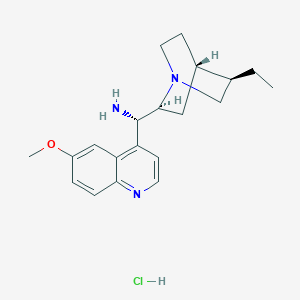
9-Amino-(9-deoxy)epi-dihydroquininetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is a chemical compound with the molecular formula C20H30Cl3N3O and a molecular weight of 434.84 g/mol . It is a derivative of quinine, a well-known alkaloid, and is characterized by its unique structure, which includes an amino group and a methoxy group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride typically involves the modification of quinine derivativesThe reaction conditions often involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications and applications .
Scientific Research Applications
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, especially in the treatment of malaria and other parasitic diseases.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group allows it to form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound, known for its antimalarial properties.
Dihydroquinine: A reduced form of quinine with similar applications.
9-Aminoquinine: Another derivative with an amino group at the 9-position.
Uniqueness
9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is unique due to its specific structural modifications, which enhance its chemical reactivity and potential biological activities. The presence of both an amino group and a methoxy group allows for diverse chemical interactions and applications .
Properties
Molecular Formula |
C20H28ClN3O |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H27N3O.ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;1H/t13-,14-,19-,20-;/m0./s1 |
InChI Key |
AXUWHNKIQPENGC-QXZGKKCISA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


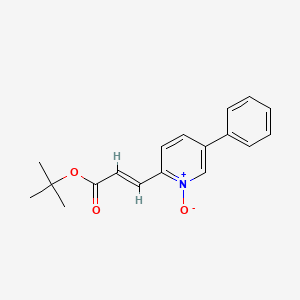
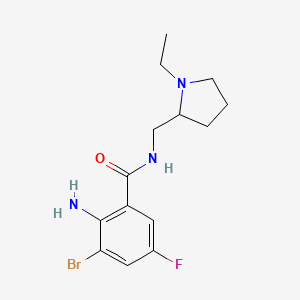
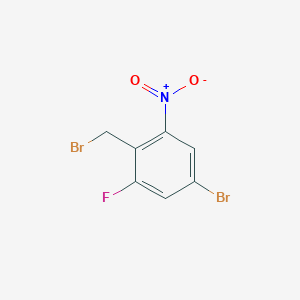
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
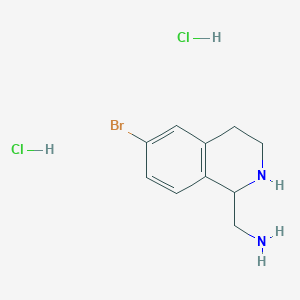
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

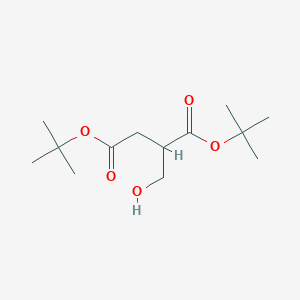
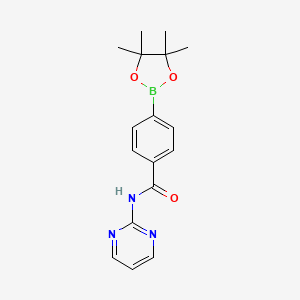
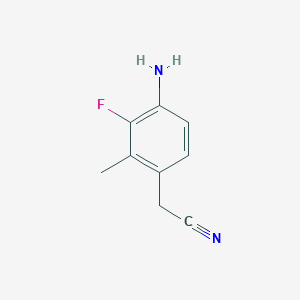
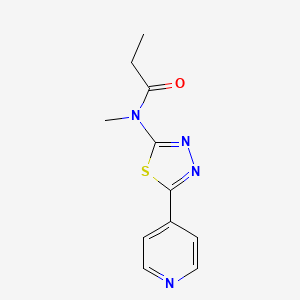
![5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
